(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-[(2R)-oxan-2-yl]ethanol |
InChI |
InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2/t7-/m1/s1 |
InChI Key |
XJBHWDKRZXYEDL-SSDOTTSWSA-N |
Isomeric SMILES |
C1CCO[C@H](C1)CCO |
Canonical SMILES |
C1CCOC(C1)CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 2 Tetrahydro 2h Pyran 2 Yl Ethan 1 Ol and Analogues
Enantioselective Synthesis Strategies for Chiral Tetrahydropyran (B127337) Alcohols
Achieving high levels of enantiopurity is critical for the synthesis of biologically active molecules. Several strategies have been developed to produce chiral tetrahydropyran alcohols, including leveraging the "chiral pool," employing biocatalytic transformations, and utilizing asymmetric catalysis.
Chiral Pool Approaches and Derivations (e.g., from Linalool)
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can serve as starting materials for the synthesis of more complex chiral molecules. escholarship.orgyoutube.com Terpenes, such as linalool (B1675412), are a prominent class of compounds within the chiral pool and have been utilized in the synthesis of various natural products. nih.gov For instance, (−)-linalool can be transformed through an allylic oxidation to an enal, which can then undergo further reactions to construct more complex structures. nih.gov This approach leverages the inherent chirality of the starting material to introduce stereocenters into the target molecule. While direct synthesis of (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol from linalool isn't explicitly detailed in the provided results, the principle of using chiral terpenes as precursors for complex chiral molecules is a well-established strategy. escholarship.orgnih.gov
Biocatalytic Transformations and Enzymatic Resolution Techniques (e.g., Lipase-Mediated Enantioselective Acetylation)
Biocatalysis has emerged as a powerful and green tool in organic synthesis, offering high selectivity under mild reaction conditions. nih.gov Lipases, a class of hydrolase enzymes, are particularly effective for the kinetic resolution of racemic alcohols. jocpr.com This technique relies on the enzyme's ability to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other, allowing for the separation of the two enantiomers. jocpr.comnih.gov
Lipase-catalyzed kinetic resolution via transesterification has been successfully applied to various chiral alcohols, including those with bulky substituents like aryltrimethylsilyl groups. nih.gov In these resolutions, a lipase (B570770), such as one from Pseudomonas cepacia or Candida antarctica lipase B (CAL-B), is used to transfer an acyl group, often from vinyl acetate, to one of the alcohol enantiomers. nih.govmdpi.comresearchgate.net This results in a mixture of the acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated. High enantiomeric excesses (>99%) and good conversions (around 50%) are often achievable. nih.gov This method represents a viable and efficient route to obtaining enantiomerically pure alcohols like this compound.
| Enzyme | Substrate Type | Acyl Donor | Key Findings |
| Lipase from Pseudomonas cepacia (PSC-II) | Racemic amine precursor to (S)-ivabradine | Diethyl carbonate | Successful resolution of the amine with 99% ee. mdpi.com |
| Candida antarctica lipase B (Novozym 435) | Racemic 1-(furan-2-yl)ethanols | Vinyl acetate | Effective kinetic resolution, though side reactions can occur. researchgate.net |
| Lipase from Pseudomonas fluorescens (AK Lipase) | Racemic 2-phenylchroman-4-ol | Vinyl acetate | Highly asymmetric transformations with E > 200 and high ee for both substrate and product. mdpi.com |
| Various Lipases | Aryltrimethylsilyl chiral alcohols | Vinyl acetate | Excellent results for m- and p-isomers with >99% ee, but no resolution for o-isomers. nih.gov |
Asymmetric Catalysis in Tetrahydropyran Ring Formation
Asymmetric catalysis provides a direct and efficient method for the enantioselective synthesis of chiral molecules, including tetrahydropyrans. rsc.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Recent advancements in organocatalysis have led to the development of new methods for constructing enantiopure tetrahydropyrans. rsc.org For example, chiral Brønsted acids, such as confined imino-imidodiphosphates (iIDPs), have been shown to catalyze the asymmetric Prins cyclization of aldehydes, leading to the formation of tetrahydropyrans with high diastereo- and enantioselectivity. nih.govorganic-chemistry.org Similarly, organocatalytic Michael/Henry/ketalization cascade reactions have been developed to access highly functionalized tetrahydropyrans with multiple contiguous stereocenters in good yields and excellent enantiomeric excesses. nih.gov These methods offer a powerful alternative to classical and biocatalytic approaches for the synthesis of chiral tetrahydropyran-containing compounds. rsc.org
Classical and Modern Ring-Forming Reactions for Tetrahydropyrans
The construction of the tetrahydropyran ring is a fundamental challenge in the synthesis of these molecules. A variety of classical and modern synthetic methods have been developed to address this, offering different levels of control over stereochemistry and functional group tolerance. rsc.org
Prins Cyclization and its Catalytic Variants for 2,6-Disubstituted Tetrahydropyrans
The Prins cyclization is a powerful and widely used acid-catalyzed reaction for the synthesis of tetrahydropyran rings, particularly 2,6-disubstituted derivatives. rsc.orgbeilstein-journals.org The reaction typically involves the condensation of a homoallylic alcohol with an aldehyde. beilstein-journals.orgnih.gov The resulting oxocarbenium ion intermediate then undergoes cyclization to form the tetrahydropyran ring. beilstein-journals.org
Numerous catalytic variants of the Prins cyclization have been developed to improve its efficiency and stereoselectivity. Lewis acids such as TMSOTf, FeCl₃, and BiCl₃ are commonly employed to promote the reaction. rsc.orgbeilstein-journals.orgnih.gov For instance, FeCl₃ has been used to catalyze the synthesis of cis-2,6-dihydropyrans with high stereoselectivity. nih.gov Furthermore, catalytic asymmetric versions of the Prins reaction have emerged, utilizing chiral catalysts to induce enantioselectivity. nih.govacs.org These include systems based on chiral Brønsted acids and metal complexes. nih.govbeilstein-journals.org Despite its power, a major drawback of the Prins cyclization can be racemization due to a competing oxonia-Cope rearrangement. beilstein-journals.org
| Catalyst/Reagent | Substrates | Product Type | Key Features |
| TMSOTf | Homoallenyl alcohol and aldehyde | 2,6-disubstituted-3,4-dimethylidene tetrahydropyran | Excellent yields for the cis-isomer. rsc.orgrsc.org |
| FeCl₃ | Secondary homopropargyl alcohol and aldehyde | cis-2,6-dihydropyran | Highly stereoselective, minimizes side reactions. nih.gov |
| BiCl₃ (microwave-assisted) | Homoallylic alcohol and aldehyde | 4-chloro-cis-2,6-disubstituted tetrahydropyran | Single diastereomer obtained. beilstein-journals.org |
| Confined imino-imidodiphosphate (iIDP) Brønsted acids | Homoallylic alcohol and aldehyde | Tetrahydropyran | Catalytic asymmetric Prins cyclization with high enantioselectivity. nih.govacs.org |
| Fe(acac)₃ and trimethylsilyl (B98337) halide | Various | Halogenated oxa- and azacycles | Broad substrate scope, economical, and environmentally friendly. nih.gov |
Oxa-6π-Electrocyclization and Related Domino Reactions in 2H-Pyran Synthesis
Oxa-6π-electrocyclization is a powerful pericyclic reaction for the formation of 2H-pyran rings. mdpi.com This reaction involves the thermally or photochemically induced cyclization of a 1-oxatriene system. A significant challenge with this method is that the ring-opening of the 2H-pyran to the 1-oxatriene is often reversible and can dominate the equilibrium. acs.org However, strategies have been developed to favor the formation of the stable 2H-pyran product. These include the introduction of electron-withdrawing groups or the use of cascade reactions that trap the 2H-pyran intermediate. mdpi.com
Domino reactions, which involve multiple bond-forming events in a single pot, have proven to be highly effective for the synthesis of complex heterocyclic systems, including tetrahydropyrans and 2H-pyrans. acs.orgiupac.org For example, a one-pot sequence involving a silver(I)-catalyzed propargyl-Claisen rearrangement, followed by a base-catalyzed isomerization and a 6π-oxaelectrocyclization, has been used to synthesize stable, highly substituted 2H-pyrans. acs.orgnih.gov Similarly, domino Knoevenagel-hetero-Diels-Alder reactions can produce dihydropyrans, which are precursors to tetrahydropyrans. iupac.org These domino strategies offer significant advantages in terms of efficiency and atom economy. acs.orgiupac.org
Stereospecific Acid-Catalyzed Cyclization of Epoxy Alcohols
The stereospecific synthesis of tetrahydropyran (THP) rings, a core structural motif in numerous natural products, can be effectively achieved through the intramolecular cyclization of epoxy alcohols. core.ac.uk The acid-catalyzed ring-opening of 4,5-epoxy alcohols represents a significant pathway for this transformation. rsc.orgnih.gov The regioselectivity of this cyclization is a critical factor, with the reaction proceeding via either a 5-exo-tet closure to form a tetrahydrofuran (B95107) (THF) ring or a 6-endo-tet closure to yield the desired tetrahydropyran ring. While Baldwin's rules generally favor the 5-exo pathway, strategic substrate design and catalyst selection can override this preference to selectively produce the six-membered ring. core.ac.uk
The stereochemistry of the starting epoxy alcohol directly influences the stereochemical outcome of the cyclized product, making the reaction stereospecific. For instance, studies on acid-catalyzed cyclizations of trans-4,5-epoxy alcohols have demonstrated that these substrates often yield tetrahydropyran products with good regioselectivity. nih.gov The choice of acid catalyst, whether Brønsted or Lewis acid, plays a pivotal role in directing the regioselectivity. While some Brønsted acid-catalyzed cyclizations may favor the formation of the 5-exo product, the use of Lewis acids can significantly alter the outcome. rsc.org For example, treating a 4,5-epoxy alcohol substrate with triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) has been shown to favor the 6-endo product, likely due to steric interactions in the transition state that disfavor the 5-exo pathway. rsc.org
A highly selective method for synthesizing hydroxyl-substituted tetrahydropyrans involves a tandem-directed epoxidation and regioselective cyclization. core.ac.uk This approach utilizes a titanium(IV) isopropoxide complex to first perform a diastereoselective epoxidation, followed by an in-situ, highly selective 6-endo cyclization to form the tetrahydropyran ring. core.ac.uk The chelation of the neighboring hydroxyl group to the Lewis acidic titanium center is proposed to enable epoxide activation and direct the high endo-selectivity. core.ac.uk This methodology has proven effective for various alkene substitution patterns. core.ac.uk
| Substrate Type | Catalyst/Reagent | Primary Product | Selectivity | Reference |
|---|---|---|---|---|
| trans-4,5-Epoxy alcohol | Brønsted Acid (general) | Tetrahydropyran (6-endo) | Good | nih.gov |
| 4,5-Epoxy alcohol | TIPSOTf (Lewis Acid) | Tetrahydropyran (6-endo) | Good | rsc.org |
| Trisubstituted Alkenol | Titanium(IV) isopropoxide / DET | Hydroxyl-substituted Tetrahydropyran (6-endo) | Excellent | core.ac.uk |
| Unsaturated Epoxide (with π-system) | Acid Catalyst (general) | Tetrahydropyran (6-endo) | Excellent | nih.gov |
Stereospecific and Stereoselective Functionalization of Pyran Precursors
Beyond the initial formation of the tetrahydropyran ring, its stereospecific and stereoselective functionalization is crucial for the synthesis of complex target molecules like this compound. These strategies involve modifying an existing pyran or dihydropyran precursor to introduce new stereocenters with high fidelity. nih.gov
One effective approach involves the stereoselective reduction of a bicyclic ketal precursor. nih.gov Depending on the reduction conditions, different diastereomers of the functionalized pyran can be obtained. For example, the reduction of a specific bicyclic ketal with a combination of titanium tetrachloride (TiCl₄) and triethylsilane (Et₃SiH) can exclusively produce the syn-diol, whereas using diisobutylaluminium hydride (DIBALH) leads stereoselectively to the anti-diol. nih.gov Furthermore, stereospecific alkylation, such as a Lewis acid-catalyzed allylation, can introduce functional groups at specific positions on the pyran ring with complete stereocontrol. nih.gov
The Prins cyclization is another powerful and widely used method for the stereoselective construction of the tetrahydropyran ring, which simultaneously installs multiple functional groups and stereocenters. nih.govbeilstein-journals.org By choosing the appropriate starting materials (a homoallylic alcohol and an aldehyde) and catalyst, specific stereoisomers of substituted tetrahydropyrans can be synthesized with high diastereoselectivity. nih.gov For instance, a tandem allylation-silyl-Prins cyclization strategy allows for the enantioselective synthesis of cis-2,6-disubstituted 4-methylenetetrahydropyrans. nih.gov
The functionalization can also be achieved through organocatalysis. A highly stereoselective organocatalytic oxa-conjugate addition reaction, catalyzed by a primary diamine, has been employed for the synthesis of 2,6-trans-tetrahydropyran structures. duke.edu These methods, which rely on the stereocontrolled transformation of existing chiral precursors or the use of chiral catalysts, are fundamental to accessing enantiomerically pure tetrahydropyran derivatives. whiterose.ac.uk
| Precursor Type | Reaction | Reagent/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Bicyclic Ketal | Reduction | TiCl₄ / Et₃SiH | 2,5-syn-Diol | nih.gov |
| Bicyclic Ketal | Reduction | DIBALH | 2,5-anti-Diol | nih.gov |
| Bicyclic Ketal | Allylation | Lewis Acid | Stereospecific C-C bond formation | nih.gov |
| Homoallylic Alcohol + Aldehyde | Prins Cyclization | Lewis Acid (e.g., TMSBr) | Axially selective THP formation | nih.gov |
| α,β-Unsaturated Ketone | Oxa-conjugate Addition | Primary Diamine (Organocatalyst) | 2,6-trans-Tetrahydropyran | duke.edu |
Considerations for Industrial Scale Synthesis and Process Optimization of Tetrahydropyran Derivatives
The transition from laboratory-scale synthesis to industrial production of tetrahydropyran derivatives necessitates a focus on process optimization, safety, cost-effectiveness, and sustainability. Key considerations include the choice of synthetic route, catalyst efficiency, and reactor technology. researchgate.net For large-scale operations, continuous flow chemistry offers significant advantages over traditional batch processing. jst.go.jp Flow reactors provide superior heat and mass transfer, enhanced safety profiles for handling reactive intermediates, and the potential for straightforward automation and scalability. researchgate.netjst.go.jp
A critical aspect of industrial synthesis is the catalyst. For large-scale production, heterogeneous catalysts are often preferred over homogeneous ones because they can be easily separated from the reaction mixture and recycled, reducing costs and minimizing waste. The catalytic hydrogenation of 3,4-dihydropyran (DHP) to tetrahydropyran (THP) over a nickel-on-silica (Ni/SiO₂) catalyst in a continuous flow reactor serves as a model for industrial THP production. osti.govrsc.org Studies on this system have shown high selectivity (>99.8%) and yield (98%) are achievable. osti.govrsc.org
Process optimization involves a detailed study of kinetic parameters, such as the effect of temperature, pressure, and reactant concentrations on reaction rate and selectivity. osti.gov For the Ni/SiO₂ catalyzed hydrogenation of DHP, the reaction was found to be second order in hydrogen and first order in DHP. osti.gov Furthermore, catalyst stability and regenerability are paramount for economic viability. The Ni/SiO₂ catalyst demonstrated a low deactivation rate and could be regenerated in situ, highlighting its industrial potential. osti.gov Applying these principles—utilizing robust, recyclable heterogeneous catalysts in continuous flow systems—is essential for the efficient and economical large-scale synthesis of specific derivatives like this compound. rsc.org
Elucidation and Control of Stereochemistry in Tetrahydropyran Systems
Strategies for Diastereoselective and Enantioselective Induction in Synthesis
The construction of the tetrahydropyran (B127337) ring with defined stereocenters relies on a range of strategic reactions that can be broadly categorized as cyclization events. The Prins cyclization and its variants are powerful tools for this purpose. nih.gov For instance, the reaction of homoallylic alcohols with aldehydes, catalyzed by a Lewis acid, can furnish tetrahydropyran rings, often as a single diastereomer. nih.gov A key development in this area is the Mukaiyama aldol (B89426)–Prins (MAP) cascade reaction, which introduces a nucleophile into an enol ether to trap the reactive oxocarbenium ion intermediate, effectively preventing side reactions and leading to the desired THP structure. nih.gov
Tandem reactions provide an efficient route to complex THP systems. A tandem allylation–silyl-Prins cyclization strategy, for example, can generate 2,6-disubstituted tetrahydropyrans by reacting α,β-unsaturated acetals with electron-rich olefins. nih.gov This method is notable for its tolerance of acid-sensitive functional groups. nih.gov
Catalytic asymmetric synthesis offers a direct path to enantioenriched tetrahydropyrans. Gold(I)-catalyzed cyclization of chiral monoallylic diols is highly stereoselective, with the geometry of the starting olefin dictating which enantiomeric product is formed through a formal SN2′ reaction pathway. organic-chemistry.org Similarly, the use of chiral ligands in metal-catalyzed reactions can induce enantioselectivity; for example, (R)-DTBM-SEGPHOS has been employed as a ligand in enantioselective reactions to produce THP derivatives. organic-chemistry.org In a remarkable display of catalyst and solvent control, a novel Iridium-catalyzed asymmetric hydrogenation of quinoxalines (a related heterocyclic system) demonstrated that both (R) and (S) enantiomers could be selectively synthesized in high yield and enantiomeric excess simply by switching the solvent between dioxane and ethanol (B145695), respectively. rsc.org
Another established strategy involves the use of substrates with existing stereocenters to direct the formation of new ones. The diastereomeric tetrahydropyranyl (THP) ethers of α-hydroxyesters can be synthesized and subsequently separated. dtic.mil Deprotonation and alkylation of these separated diastereomers proceed with varying degrees of selectivity, with reported diastereoselectivity ranging from 1:1 to 12:1 depending on the substrate and reaction conditions. dtic.mil
| Strategy | Key Reagents/Catalysts | Stereochemical Outcome | Source |
|---|---|---|---|
| Prins Cyclization | Homoallylic alcohol, aldehyde, Lewis acid | High diastereoselectivity, often a single diastereomer. nih.gov | nih.gov |
| Mukaiyama Aldol–Prins (MAP) Cyclization | Enol ether with internal nucleophile (e.g., allylsilane) | Controlled formation of THP by trapping oxocarbenium ion. nih.gov | nih.gov |
| Gold(I)-Catalyzed Cyclization | Chiral monoallylic diols, Au(I) catalyst | High stereoselectivity and excellent chirality transfer. organic-chemistry.org | organic-chemistry.org |
| Asymmetric Hydrogenation | Ir-catalyst, chiral ligand (e.g., f-spiroPhos) | High enantioselectivity (up to 98% ee), switchable between R/S with solvent change. rsc.org | rsc.org |
| Diastereoselective Alkylation | Resolved THP ether of α-hydroxyester, electrophile | Diastereoselectivity up to 12:1. dtic.mil | dtic.mil |
Mechanistic Insights into Stereocontrol: Roles of Chiral Auxiliaries, Ligands, and Non-Covalent Interactions
The success of stereoselective synthesis hinges on a deep understanding of the transition states and intermediates that govern the reaction pathway. Chiral auxiliaries, which are temporarily incorporated into the substrate, play a crucial role by creating a sterically and electronically biased environment. For example, enantiomerically pure auxiliaries can be used to direct the stereochemical outcome of a reaction, after which the auxiliary is cleaved to yield the desired product. nih.govekb.eg
Chiral ligands, which coordinate to a metal catalyst, create a chiral pocket around the active site. The substrate is forced to adopt a specific orientation within this pocket to react, leading to the preferential formation of one enantiomer. The use of ligands like (R)-DTBM-SEGPHOS is an example of this principle in action for forming cyclic ethers. organic-chemistry.org
Non-covalent interactions are increasingly recognized as powerful tools for controlling stereoselectivity. rsc.org Hydrogen bonding is a particularly important interaction. In one-pot condensation/6π-electrocyclization reactions to form enantioenriched 2-pyrazolines, a 3,5-bis(pentafluorosulfanyl)-phenylthiourea catalyst was shown to be a powerful hydrogen bond donor. nih.gov This catalyst presumably activates and orients the substrates through hydrogen bonding, leading to high enantioselectivity. nih.gov Such principles are directly applicable to the synthesis of other heterocyclic systems like tetrahydropyrans.
The inherent stereochemistry of a substrate can also direct the formation of subsequent stereocenters. In certain cycloetherification reactions that proceed via an SN1 pathway, the face selectivity of carbocation capture can be governed by an adjacent substituent. nih.gov This mechanism can lead to a significant enhancement of diastereomeric purity, where a mixture of diastereomeric starting materials is converted into a product with a much higher diastereomeric ratio. nih.gov
Methodologies for Achieving and Enhancing Enantiomeric and Diastereomeric Purity
While a reaction may be highly stereoselective, the product is often a mixture of stereoisomers that requires purification. Standard column chromatography is a common and effective method for separating diastereomers, such as the diastereomeric THP ethers formed from α-hydroxyesters. dtic.mil
In some cases, the stereochemical purity of a product can be enhanced during the reaction sequence itself. As described by Panek in work on related tetrahydrofurans, a cyclopropanation reaction that initially produced a modest 3:1 diastereomeric ratio was followed by an acid-catalyzed cyclization. nih.gov This second step proceeded via an SN1 pathway and converted the mixture into the final tetrahydrofuran (B95107) product with a significantly improved diastereomeric purity of over 30:1. nih.gov This demonstrates that a reaction's mechanism can be exploited to favor the formation of the thermodynamically more stable diastereomer.
For the separation of enantiomers, which are physically identical, chiral resolution techniques are required. Kinetic resolution is a powerful strategy where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. Lipase-catalyzed kinetic resolution, for example, has been successfully used to resolve racemic cis-6-(tert-butyldimethylsilyloxy)-3,6-dihydro-2H-pyran-3-ol with high enantiomeric excess. researchgate.net
| Methodology | Principle | Application Example | Source |
|---|---|---|---|
| Column Chromatography | Separation of diastereomers based on differential polarity. | Separation of diastereomeric THP and THF ethers of α-hydroxyesters. dtic.mil | dtic.mil |
| Mechanistic Enhancement | Reaction pathway (e.g., SN1) favors formation of a single, more stable diastereomer from a mixture. | Conversion of a 3:1 dr mixture to a >30:1 dr product in tetrahydrofuran synthesis. nih.gov | nih.gov |
| Enzymatic Kinetic Resolution | Enzyme (e.g., lipase) selectively catalyzes a reaction on one enantiomer of a racemate. | Resolution of racemic tetrahydropyran derivatives to high enantiomeric excess. researchgate.net | researchgate.net |
Advanced Techniques for Stereochemical Assignment and Confirmation
Once a stereochemically defined compound has been synthesized, its absolute and relative configuration must be unambiguously determined. The most definitive method for determining three-dimensional structure is single-crystal X-ray crystallography, although obtaining suitable crystals can be a challenge.
A common and powerful strategy for assignment is the synthesis of both possible enantiomers (R and S) from a known chiral starting material. nih.gov By comparing the analytical data (e.g., chiral HPLC retention times, optical rotation) of the synthesized enantiomers with the product from the asymmetric reaction, the stereochemistry can be assigned without ambiguity. nih.gov
Mechanistic studies also provide crucial evidence for stereochemical outcomes. Techniques such as deuterium-labeling experiments can trace the pathway of atoms through a reaction, revealing the stereochemical course of bond-forming and bond-breaking steps. rsc.org Furthermore, computational methods like Density Functional Theory (DFT) calculations are now routinely used to model the transition states of competing reaction pathways. rsc.org By calculating the relative energies of the transition states leading to different stereoisomers, chemists can predict and rationalize the observed stereoselectivity, thus confirming the stereochemical assignment. rsc.org
Chemical Transformations and Functionalization of the R 2 Tetrahydro 2h Pyran 2 Yl Ethan 1 Ol Scaffold
Derivatization Strategies for Enhanced Synthetic Utility
The synthetic utility of (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol is significantly enhanced through various derivatization strategies. These strategies aim to convert the primary alcohol into other functional groups, making the scaffold amenable to a wider range of coupling reactions and molecular elaborations. The tetrahydropyran (B127337) motif itself is a prevalent ring system in many FDA-approved small molecule drugs, highlighting the importance of its derivatives in medicinal chemistry.
A key strategy involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate, which can then be displaced by nucleophiles. More advanced derivatizations transform the ethanol (B145695) side chain into reactive intermediates for carbon-carbon bond-forming reactions. For instance, related tetrahydropyran-methanol structures can be converted into phosphonium (B103445) salts for use in the Wittig reaction or into sulfone compounds for application in the Julia-Kocienski olefination. wikipedia.org These transformations allow for the introduction of diverse substituents and the extension of the carbon skeleton, demonstrating the versatility of the tetrahydropyran scaffold in the assembly of complex target molecules. wikipedia.org The ability to generate such reactive intermediates from a simple alcohol underscores the role of derivatization in unlocking the full synthetic potential of this chiral building block.
Reactions Involving the Primary Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)
The primary hydroxyl group is a key site for functionalization, allowing for a range of classical and modern organic transformations.
Esterification: The primary alcohol of this compound can be readily converted to various esters through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid, or facilitated by a coupling agent. masterorganicchemistry.com Esterification is not only a common protection strategy but also a method to introduce new functionalities. For example, the synthesis of β-hydroxy esters, which are important structural motifs in many natural products, can be achieved through reactions like the Reformatsky reaction, where an α-halo ester reacts with a carbonyl compound in the presence of zinc. libretexts.orgmasterorganicchemistry.com While not a direct esterification of the starting alcohol, this highlights the utility of related transformations to access ester derivatives.
Etherification: The formation of ethers from the primary alcohol can be accomplished through methods like the Williamson ether synthesis. youtube.com This SN2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then displaces a halide from an alkyl halide to form the ether. libretexts.org The reaction works best with primary alkyl halides to avoid competing elimination reactions. youtube.com This method allows for the introduction of a wide variety of alkyl or aryl groups onto the oxygen atom, further diversifying the synthetic utility of the original scaffold. Acid-catalyzed dehydration of alcohols can also produce symmetrical ethers, though this is less controlled for producing unsymmetrical ethers. nih.govresearchgate.net
Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will selectively oxidize the primary alcohol to the corresponding aldehyde, (R)-2-(tetrahydro-2H-pyran-2-yl)acetaldehyde. This transformation is crucial for subsequent reactions where an aldehyde is required, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations. The use of strong oxidizing agents, like chromic acid (generated from Na₂Cr₂O₇ and H₂SO₄) or potassium permanganate (B83412) (KMnO₄), will further oxidize the alcohol, or the intermediate aldehyde, to the carboxylic acid, (R)-2-(tetrahydro-2H-pyran-2-yl)acetic acid.
Table 1: Selected Oxidation Reactions of Primary Alcohols
| Reactant | Reagent | Product | Typical Yield | Reference |
|---|---|---|---|---|
| Primary Alcohol | PCC, CH₂Cl₂ | Aldehyde | Good to High | |
| Primary Alcohol | DMP, CH₂Cl₂ | Aldehyde | High | |
| Primary Alcohol | Na₂Cr₂O₇, H₂SO₄, H₂O | Carboxylic Acid | Variable | |
| (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Py·SO₃, DMSO, Et₃N | (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)carbaldehyde | Not Specified | youtube.com |
Reactivity and Transformations of the Tetrahydropyran Ring System
Beyond the functionalization of the side chain, the tetrahydropyran ring itself can participate in a variety of transformations, leading to significant structural reorganization.
The tetrahydropyran ring, while generally stable, can undergo ring-opening, ring-contraction, and rearrangement reactions under specific conditions. These transformations are often driven by the release of ring strain or by the formation of more stable products. For example, substituted tetrahydropyrans can undergo ring-contraction to yield substituted tetrahydrofurans. One study described an oxidative rearrangement of a 3-(benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehyde derivative into a chiral protected tetrahydrofuran (B95107) lactol, demonstrating a clear transformation of the pyran ring into a furan (B31954) ring.
Copper-catalyzed ring-opening of hydroxycyclopropanols has been developed as a method to synthesize tetrahydropyrans, and the mechanistic insights from such studies can be applied to understand potential ring-opening pathways. Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged, and tetrahydropyran systems can be substrates for such transformations, often acid-catalyzed, leading to structurally diverse products.
Annulation reactions, which involve the formation of a new ring fused to an existing one, are powerful tools for building molecular complexity. The tetrahydropyran scaffold can be a foundation for such reactions. A particularly important class of reactions for the synthesis of six-membered rings, including tetrahydropyran derivatives, is the Diels-Alder reaction.
The hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, is especially relevant. For instance, the reaction between a silyl (B83357) enol ether (as the dienophile component) and an aldehyde in the presence of a chiral catalyst can produce highly functionalized dihydropyrans, which are immediate precursors to tetrahydropyrans. libretexts.org While this is a method to construct the THP ring, the principles can be extended to using a diene incorporated into a pyranone system to react with a dienophile, leading to more complex fused ring systems. 2H-pyran-2-ones are valuable building blocks that can participate as the diene component in Diels-Alder reactions. These cycloaddition reactions provide a stereocontrolled route to complex polycyclic architectures.
Table 2: Example of Asymmetric Hetero-Diels-Alder Reaction for Dihydropyran Synthesis
| Silyl Enol Ether | Aldehyde | Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Silyl enol ether 9 | Benzyloxyacetaldehyde 12 | Chiral Cr(III) catalyst 11 (10) | 6 (82%) | 91 | libretexts.org |
| Silyl enol ether 10 | Benzyloxyacetaldehyde 12 | Chiral Cr(III) catalyst 11 (7.5) | 7 (80%) | 93 | libretexts.org |
Based on the conducted research, there is no scientific literature available that details the specific applications of the compound This compound in the synthesis of Phorboxazole A, Linaloyl Oxide, δ-Lactones, Piperidine Alkaloids, Mandelalide A, or Zampanolide. Furthermore, no information was found regarding its use as a chiral auxiliary, a chiral ligand, or in the construction of advanced molecular architectures and functional materials as outlined in the request.
The search results did not provide any evidence that this specific chiral building block is utilized for the complex chemical syntheses mentioned in the provided outline. The syntheses of these complex natural products and the development of chiral auxiliaries and materials documented in the literature appear to involve different chemical entities and synthetic pathways.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the available information. The premise that "this compound" is a key component in these specific, well-documented synthetic routes is not supported by the scientific data found.
Applications of R 2 Tetrahydro 2h Pyran 2 Yl Ethan 1 Ol in Complex Chemical Synthesis
Intermediate in the Synthesis of Pharmacologically Relevant Lead Compounds (Focus on Synthetic Pathways)
The chiral building block, (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, serves as a valuable starting material and intermediate in the asymmetric synthesis of complex, pharmacologically active molecules. Its inherent stereochemistry and functional groups—a primary alcohol and a tetrahydropyran (B127337) (THP) ring—make it a strategic component for constructing specific stereocenters in target compounds. One notable application is in the synthesis of potent antagonists for the human complement C5a receptor (C5aR), which are being investigated for the treatment of various inflammatory diseases.
A key example is the synthesis of C5a receptor antagonists, such as the clinical candidate Avacopan (CCX168). chemicalbook.commedchemexpress.comnih.govnih.govnih.govnih.govplos.org While various synthetic routes to Avacopan have been developed, the utilization of chiral synthons derived from this compound represents a strategic approach to establish the required stereochemistry in the final molecule.
The general synthetic strategy involves the conversion of the primary alcohol of this compound into a more reactive functional group, which can then be used to couple with other fragments of the target molecule. A typical transformation is the conversion of the alcohol to a leaving group, such as a tosylate or a halide, which facilitates subsequent nucleophilic substitution reactions.
Synthetic Pathway to a Key Intermediate
A representative synthetic pathway begins with the protection of the hydroxyl group of this compound, followed by a series of transformations to build the core structure of the target lead compound. The following table outlines a generalized sequence for the preparation of a key intermediate.
| Step | Reaction | Reagents and Conditions | Intermediate Formed |
|---|---|---|---|
| 1 | Activation of the primary alcohol | Tosyl chloride (TsCl), pyridine, in a suitable solvent like dichloromethane (B109758) (CH2Cl2) | (R)-2-(Tetrahydro-2H-pyran-2-yl)ethyl 4-methylbenzenesulfonate |
| 2 | Nucleophilic substitution | A suitably functionalized amine or other nucleophile, in a polar aprotic solvent like dimethylformamide (DMF) | Coupled product with the tetrahydropyran moiety |
| 3 | Further functional group manipulations | Various, depending on the target structure (e.g., deprotection, coupling reactions) | Advanced intermediate |
This strategic use of this compound allows for the efficient and stereocontrolled synthesis of complex chiral molecules that are of significant interest in medicinal chemistry for the development of new therapeutic agents.
Advanced Characterization and Spectroscopic Analysis of Chiral Tetrahydropyran Alcohols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Elucidation (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-equivalent protons in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are used to assign each signal to a specific proton or group of protons. For instance, the protons on the carbon bearing the hydroxyl group (CH₂OH) and the proton on the anomeric carbon of the tetrahydropyran (B127337) (THP) ring typically exhibit distinct chemical shifts.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the THP ring and the ethyl alcohol side chain provide confirmatory evidence for the compound's carbon skeleton. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. rsc.org
Representative NMR Data: While specific spectral data for the (R)-enantiomer can vary slightly based on solvent and experimental conditions, general data for similar THP-protected alcohols provide a reference. rsc.org
| Assignment | ¹H NMR Chemical Shift (ppm, approximate) | ¹³C NMR Chemical Shift (ppm, approximate) |
| THP Ring Protons | 1.4 - 1.9 | 19 - 31 |
| THP C-O Protons | 3.5 - 4.0 | 62 - 68 |
| Anomeric CH | 4.5 - 4.8 | 96 - 99 |
| CH₂-CH₂OH | 1.5 - 1.8 | ~38 |
| CH₂-OH | 3.6 - 3.8 | ~60 |
| Note: This table is illustrative, based on typical values for related structures. Actual values require experimental determination. |
Chromatographic Techniques for Separation, Purification, and Enantiopurity Determination (e.g., Chiral HPLC)
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for determining its enantiomeric purity.
Purification: Standard chromatographic techniques like column chromatography on silica (B1680970) gel are used for the initial purification of the racemic or enantioenriched product.
Enantiopurity Determination: To determine the enantiomeric excess (ee) of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the compound. nih.gov As the enantiomers pass through the column, they are retained for different amounts of time, resulting in their separation and the appearance of two distinct peaks in the chromatogram. The relative area of these peaks allows for the precise calculation of the enantiomeric excess. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral alcohols. nih.gov Alternatively, the alcohol can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. tcichemicals.com This technique requires a single, well-ordered crystal of the compound. For a molecule like this compound, which is a liquid at room temperature, obtaining a suitable crystal can be challenging.
Computational Chemistry and Theoretical Studies in Reaction Mechanism and Stereoselectivity
Computational chemistry provides powerful insights into the underlying principles governing chemical reactions and stereoselectivity. mdpi.com Theoretical studies, often employing Density Functional Theory (DFT) calculations, can be used to model the transition states of reactions that form chiral tetrahydropyran structures. mdpi.com
By calculating the energies of the different diastereomeric transition states that lead to the (R) and (S) enantiomers, chemists can predict and rationalize the stereochemical outcome of a reaction. These models can account for subtle steric and electronic interactions that control which reaction pathway is favored. nih.gov For example, in the synthesis of substituted tetrahydropyrans, computational studies can elucidate the role of catalysts, solvents, and substrate structure in directing the formation of a specific stereoisomer. nih.govacs.org This predictive power is crucial for designing new and more efficient stereoselective syntheses of complex molecules like this compound.
Conclusion and Future Research Perspectives
Summary of Key Synthetic Achievements and Methodological Advances for (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol
The stereoselective synthesis of 2-substituted tetrahydropyrans, such as this compound, is a significant challenge in organic chemistry. The control of the stereocenter at the C2 position is paramount. While literature directly detailing the synthesis of this specific molecule is sparse, numerous advanced methodologies have been developed for the broader class of chiral 2-substituted THPs that are directly applicable.
Key strategies often involve the asymmetric cyclization of a linear precursor or the enantioselective modification of a pre-existing pyran ring. Methodological advances have moved from classical resolutions to more sophisticated catalytic asymmetric approaches.
Catalytic Asymmetric Methods:
Asymmetric Hydrogenation: The reduction of a corresponding ketone or enol ether precursor using a chiral catalyst is a primary route. For instance, rhodium- and ruthenium-based catalysts with chiral phosphine (B1218219) ligands have proven effective in the asymmetric hydrogenation of cyclic enamines and related structures, which can be precursors to the THP core. nih.govnih.gov
Asymmetric Allylation and Cyclization: A powerful strategy involves the asymmetric allylation of an aldehyde, followed by a cyclization step. acs.orgacs.orgnih.gov For example, an organocatalyst like (S)-3,3′-Cl₂-BINOL can catalyze the asymmetric allylation of a ketone, which, after subsequent hydroboration, oxidation, and intramolecular cyclization, can yield a chiral tetrahydropyran (B127337). acs.orgacs.org This provides a convergent route where two simpler fragments are joined to construct the chiral core.
Intramolecular oxa-Michael Reactions: Asymmetric organocatalysis has been successfully applied to the intramolecular oxa-Michael addition of an alcohol onto an α,β-unsaturated ester or thioester. whiterose.ac.uk This "clip-cycle" approach can generate chiral THPs with high enantioselectivity using catalysts like chiral phosphoric acids. whiterose.ac.uk
Halocycloetherification: A transition-metal-free approach involves the halocycloetherification of alkenols. cwu.edu This method can produce substituted tetrahydropyrans with good diastereoselectivity, which can then be further modified.
These catalytic methods represent significant achievements as they allow for the efficient, atom-economical, and highly enantioselective production of chiral tetrahydropyrans from achiral or racemic starting materials. hilarispublisher.com
Table 1: Selected Methodologies for Chiral Tetrahydropyran Synthesis
| Methodology | Catalyst Type | Key Features | Relevant Citations |
| Asymmetric Allylation | Organocatalyst (e.g., BINOL-derived) | Solvent-free conditions, high yield and enantiomeric ratio. | acs.org, acs.org |
| Dynamic Kinetic Resolution | Ruthenium-based | Establishes multiple stereocenters in one step. | nih.gov |
| Intramolecular oxa-Michael | Chiral Phosphoric Acid | "Clip-cycle" strategy, high enantioselectivity. | whiterose.ac.uk |
| Oxidative Heck Redox-Relay | Palladium-based | Forms C-aryl-containing THPs with excellent stereoselectivity. | acs.org |
| Pyran Annulation | Titanium-based (BITIP) | Convergent union of two aldehydes with a four-carbon unit. | nih.gov |
| C-H Functionalization | Palladium-based | Direct installation of groups on a pre-existing THP ring. | nih.gov |
Emerging Trends in Chiral Tetrahydropyran Chemistry and New Synthetic Opportunities
The field of chiral tetrahydropyran synthesis is continuously evolving, driven by the demand for novel bioactive molecules and functional materials. whiterose.ac.ukcwu.edu Several key trends are shaping the future of this area.
Organocatalysis: The use of small, metal-free organic molecules as catalysts has become a major pillar of asymmetric synthesis. rsc.orgresearchgate.netchiralpedia.com For THP synthesis, organocatalysts such as proline derivatives, squaramides, and chiral phosphoric acids enable a wide range of transformations, including domino Michael-hemiacetalization reactions and cascade cyclizations. nih.govthieme-connect.comnih.gov These methods offer mild reaction conditions, operational simplicity, and often provide access to enantiomeric products that are complementary to those from metal-catalyzed or biocatalytic routes. hilarispublisher.comorganic-chemistry.org
Biocatalysis: The application of enzymes in synthesis is a rapidly growing field, offering unparalleled selectivity under environmentally benign conditions. nih.govchiralpedia.com Engineered enzymes, such as transaminases and ketoreductases, can be used for the asymmetric synthesis of chiral amines and alcohols, which are versatile precursors for tetrahydropyran rings. nih.govresearchgate.net For example, a biocatalytic process was developed for the large-scale manufacture of sitagliptin, which, while not a THP, demonstrates the power of directed evolution to create enzymes for specific, complex chiral syntheses. nih.gov This trend opens new opportunities for producing complex THP-containing molecules with high enantiomeric purity.
C–H Bond Functionalization: A significant emerging trend is the direct functionalization of C–H bonds on the tetrahydropyran ring. nih.gov This strategy avoids the need for pre-functionalized starting materials, making synthetic routes more efficient and atom-economical. Palladium-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyrans is a prime example, allowing for the direct installation of aryl groups onto the THP scaffold. nih.gov This opens up new avenues for creating libraries of diverse THP derivatives for drug discovery and materials science.
These emerging trends are creating a powerful and versatile synthetic toolbox, providing new opportunities to construct increasingly complex and stereochemically rich tetrahydropyran structures that were previously inaccessible.
Untapped Potential and Future Directions in Stereoselective Synthesis and Advanced Organic Materials Science
The tetrahydropyran motif is a privileged scaffold found in numerous natural products with significant biological activity, including marine toxins and polyether antibiotics. nih.govcwu.edu While its role in pharmaceuticals is well-recognized, its potential in advanced organic materials science remains largely untapped.
Future Directions in Stereoselective Synthesis: The future of stereoselective synthesis for compounds like this compound will likely involve the convergence of the emerging trends.
Tandem Catalysis: Combining different catalytic systems (e.g., organo- and metal-catalysis, or biocatalysis and chemocatalysis) in one-pot sequences will enable the rapid construction of complex molecules from simple starting materials.
Photoredox Catalysis: Visible-light-mediated reactions offer mild and sustainable methods for radical generation and bond formation, which can be applied to novel cyclization strategies for THP synthesis. nih.gov
Computational Chemistry: The use of computational models to predict catalyst performance and reaction outcomes will accelerate the discovery of new and more efficient synthetic methods. organic-chemistry.org
Potential in Advanced Organic Materials: The unique stereochemical and conformational properties of chiral tetrahydropyran derivatives make them attractive building blocks for advanced materials.
Chiral Polymers and Liquid Crystals: The rigid, chiral THP scaffold could be incorporated into polymer backbones or as side chains to induce specific macromolecular helicity or create novel chiral liquid crystalline phases. The defined stereochemistry is crucial for controlling the self-assembly and optical properties of these materials.
Asymmetric Catalysis: Tetrahydropyran derivatives bearing coordinating groups (like the hydroxyl in the title compound) can serve as chiral ligands for metal catalysts or as organocatalysts themselves. Their stereochemical information can be transferred during a catalytic cycle to produce other valuable chiral molecules.
Functional Materials: The inclusion of the tetrahydropyran ring, which can influence properties like solubility and conformation, into organic electronic materials or porous frameworks is an area ripe for exploration. taylorandfrancis.com For example, the differing conformations between dihydropyran and tetrahydropyran rings have been shown to dramatically affect the biological activity of kinase inhibitors, suggesting that such conformational control could be harnessed to tune the properties of materials. taylorandfrancis.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
